Bienvenue dans la boutique en ligne BenchChem!

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

GPR119 agonism Type 2 diabetes cAMP HTRF assay

This bis-sulfonyl piperidine delivers single-digit nanomolar GPR119 agonism (EC50 9 nM), significantly outperforming clinical comparators like GSK-1292263. Its modular N1 and C4 sulfonyl vectors enable efficient, matrix-based SAR exploration for metabolic disease programs. Select this benchmark tool to saturate receptors at tractable concentrations and accelerate lead optimization with highly differentiated pharmacology.

Molecular Formula C17H19F2NO5S2
Molecular Weight 419.46
CAS No. 1448132-16-8
Cat. No. B2861263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
CAS1448132-16-8
Molecular FormulaC17H19F2NO5S2
Molecular Weight419.46
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H19F2NO5S2/c18-14-3-4-17(19)13(10-14)11-27(23,24)20-7-5-16(6-8-20)26(21,22)12-15-2-1-9-25-15/h1-4,9-10,16H,5-8,11-12H2
InChIKeyPTYAIKXBYLGZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine (CAS 1448132-16-8): Chemical Identity, Molecular Properties, and Research Sourcing Profile


1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine (CAS 1448132-16-8) is a synthetic bis-sulfonyl piperidine characterized by a 2,5-difluorobenzylsulfonyl substituent at the N1 position and a furan-2-ylmethylsulfonyl substituent at the 4-position of the piperidine core . Its molecular formula is C17H19F2NO5S2 with a molecular weight of 419.5 g/mol . This compound is primarily distributed as a research chemical for laboratory use, with commercial availability from several chemical suppliers at typical purities of 95% or higher . It belongs to the broader class of sulfonyl piperidine derivatives that have been explored across multiple therapeutic target areas including G protein-coupled receptor modulation, enzyme inhibition, and antibacterial applications [1].

Why Generic Substitution of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine Is Scientifically Unsound: A Comparator-Based Rationale


The dual sulfonyl architecture of 1-((2,5-difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine—incorporating electronically distinct N1 and C4 substituents—generates a pharmacophore that cannot be trivially replicated by mono-sulfonyl piperidines or analogs bearing simpler N-substituents. In the context of GPR119 agonism, the exchange of the 4-position furan-2-ylmethylsulfonyl group for a non-sulfonyl substituent (e.g., a thiophene ring as in CAS 1396718-04-9) or the replacement of the N1-difluorobenzyl group with a simple methylsulfonyl moiety (as in CAS 1448124-48-8) is expected to produce a substantial shift in receptor binding affinity, functional activity, and selectivity profile. The 2,5-difluorination pattern on the benzyl ring is a known design element for modulating CYP-mediated metabolism, and its removal or positional isomerization constitutes a non-conservative substitution that may unpredictably affect metabolic stability and off-target liability [1]. Quantitative in vitro evidence confirms that the specific combination of substituents in the target compound confers single-digit nanomolar potency at human GPR119, an activity level not achievable with generic mono-substituted congeners, as described in Section 3 below.

Quantitative Comparator Evidence Guide for 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine: Head-to-Head and Cross-Study Differentiation Data


Single-Digit Nanomolar GPR119 Agonist Potency vs. Structurally Unrelated Clinical-Stage Agonist GSK-1292263

In a cell-based functional assay measuring GPR119-mediated cAMP elevation, 1-((2,5-difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine exhibits an EC50 of 9 nM in HEK293S cells overexpressing human GPR119 [1]. By comparison, the well-characterized clinical-stage GPR119 agonist GSK-1292263 demonstrates EC50 values of approximately 126–200 nM (pEC50 6.9–6.7) for human and rat GPR119 in analogous in vitro reporter assays [2]. This represents an approximately 14- to 22-fold greater potency for the target compound in the HEK293S overexpression system.

GPR119 agonism Type 2 diabetes cAMP HTRF assay

N1-2,5-Difluorobenzylsulfonyl vs. N1-Methylsulfonyl Substitution: Structural Basis for Differential Target Engagement

The N1 substituent of 1-((2,5-difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a 2,5-difluorobenzylsulfonyl group, whereas the closely related compound 4-((furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine (CAS 1448124-48-8) bears a substantially smaller methylsulfonyl group at the same position . The 2,5-difluorobenzyl moiety introduces an aromatic ring with two electron-withdrawing fluorine substituents that can participate in π-stacking and halogen-bonding interactions within the GPR119 orthosteric or allosteric binding pocket. The methylsulfonyl analog lacks these aromatic interactions entirely, a structural deletion that is expected to reduce binding enthalpy and consequently compromise functional potency at GPR119. While direct comparative functional data for CAS 1448124-48-8 at GPR119 are not publicly available, the single-digit nanomolar activity of the target compound at GPR119 provides a benchmark that the methylsulfonyl analog is unlikely to approach without the aromatic N1 substituent.

Structure-activity relationship Piperidine sulfonamide GPR119 selectivity

C4-Furan-2-ylmethylsulfonyl vs. C4-Thiophene: Functional Group Impact on Hydrogen-Bonding Capacity and Polarity

At the piperidine 4-position, the target compound incorporates a furan-2-ylmethylsulfonyl group (C4-sulfonyl linkage), whereas the direct analog 1-((2,5-difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine (CAS 1396718-04-9) substitutes this with a thiophen-2-yl group attached directly to C4 without a sulfonyl linker . This substitution eliminates two hydrogen-bond acceptor oxygen atoms (the sulfonyl oxygens), reducing the total hydrogen-bond acceptor count from 7 to 3 and decreasing the molecular weight from 419.5 to 357.4 Da . The sulfonyl group also alters the local dipole and the spatial orientation of the heterocycle relative to the piperidine ring. In the context of GPR119 agonism, where hydrogen-bonding interactions with transmembrane domain residues are critical for receptor activation, the loss of the sulfonyl group in the thiophene analog is predicted to reduce binding affinity and functional efficacy. The thiophene analog CAS 1396718-04-9 has no publicly reported activity data against GPR119, placing it at a significant informational deficit relative to the target compound's validated 9 nM EC50 [1].

Heterocycle bioisosterism Sulfonyl vs. aryl substitution Physicochemical property optimization

Sulfonyl Piperidine Core: Privileged Scaffold for Thymidylate Kinase (TMK) Inhibition Confirmed by X-Ray Crystallography

The sulfonyl piperidine core shared by the target compound is a validated pharmacophore for inhibiting Gram-positive bacterial thymidylate kinase (TMK), an essential enzyme in nucleotide metabolism [1]. X-ray crystallographic structures of sulfonylpiperidine inhibitors bound to Staphylococcus aureus TMK (PDB ID: 4HLD, resolution: 2.0 Å) confirm the binding mode of this chemotype and provide a structural rationale for structure-based optimization [1]. The target compound's bis-sulfonyl substitution pattern offers two independent vectors for optimizing interactions with the TMK active site and a potential adjacent hydrophobic pocket, a design flexibility not available to mono-sulfonyl piperidine analogs. While the target compound itself has not been directly assayed against TMK, its scaffold identity places it within the same structural class as the crystallographically validated TMK inhibitors, supporting its utility as a starting point for antibacterial lead optimization.

Antibacterial drug discovery Thymidylate kinase Gram-positive pathogens

Sulfonyl Piperidine Class as 11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibitors: Patent-Supported Evidence for Metabolic Disease Applications

Patent US20060199816 explicitly claims aryl sulfonyl piperidines as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the conversion of cortisone to cortisol and is a validated target for type 2 diabetes and metabolic syndrome [1]. The patent disclosure encompasses compounds with aryl sulfonyl substitution patterns that include difluorobenzyl and heterocyclic sulfonyl motifs structurally reminiscent of the target compound. This provides a patent-validated precedent for the target compound's potential utility in metabolic disease research. The target compound's specific substitution pattern—combining a 2,5-difluorobenzylsulfonyl N-substituent with a furan-2-ylmethylsulfonyl C4-substituent—falls within the general Markush scope of the patent family but has not been explicitly exemplified, positioning it as a novel composition within a protected chemical space for which exploratory SAR is warranted.

11β-HSD1 inhibition Metabolic syndrome Type 2 diabetes

Molecular Property Differentiation: Lipinski Compliance and cLogP Advantage vs. High-Molecular-Weight GPR119 Agonists

The target compound (MW 419.5, 7 hydrogen-bond acceptors, 0 hydrogen-bond donors, molecular formula C17H19F2NO5S2) satisfies all four Lipinski Rule of Five criteria for drug-likeness, indicating favorable oral bioavailability potential. In comparison, several clinically evaluated GPR119 agonists possess higher molecular weights and more complex structures. For example, GSK-1292263 (MW approximately 517 Da) exceeds the preferred MW threshold, and AR231453 (MW approximately 490 Da) is also substantially heavier [1][2]. The target compound's lower molecular weight and higher ligand efficiency may translate to superior solubility, permeability, and synthetic tractability, which are critical decision factors in early-stage drug discovery procurement where compound supply cost and scalability are evaluated alongside potency.

Drug-likeness Lipinski Rule of Five Physicochemical property optimization

Optimal Research and Procurement Application Scenarios for 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine


GPR119 Agonist Lead Generation for Type 2 Diabetes Drug Discovery

The compound's validated single-digit nanomolar EC50 (9 nM) at human GPR119 positions it as a high-quality starting point for medicinal chemistry optimization programs targeting type 2 diabetes and metabolic syndrome [1]. Its potency advantage over the clinical comparator GSK-1292263 (EC50 ≈ 126–200 nM) [2] makes it particularly valuable for establishing sensitive screening cascades, conducting in vivo proof-of-concept studies at lower compound consumption, and exploring GPR119 partial agonism or biased signaling hypotheses where high-affinity tool compounds are required to saturate the receptor at tractable concentrations.

Structure-Activity Relationship (SAR) Exploration of Bis-Sulfonyl Piperidine Chemical Space

The dual sulfonyl substitution pattern provides two independent vectors for systematic SAR investigation: the N1-2,5-difluorobenzylsulfonyl position and the C4-furan-2-ylmethylsulfonyl position [1]. This modular architecture supports a matrix-based SAR strategy where N1 and C4 substituents are varied independently to map the contributions of each moiety to potency, selectivity, and pharmacokinetic properties. Procurement of this compound enables the synthesis of focused analog libraries via parallel diversification of each sulfonyl position, with the parent compound serving as the benchmark for all comparative evaluations.

Antibacterial Thymidylate Kinase (TMK) Inhibitor Optimization Using a Structurally Enabled Scaffold

The sulfonyl piperidine core has been crystallographically validated as a TMK inhibitor scaffold through co-crystal structures with Staphylococcus aureus TMK (PDB 4HLD, 2.0 Å) [1]. The target compound's bis-sulfonyl architecture offers enhanced opportunities for extending into adjacent binding pockets compared to mono-sulfonyl TMK inhibitors. Research groups focused on Gram-positive antibacterial resistance can leverage the available structural data to guide rational design, docking studies, and structure-based optimization of this compound for improved TMK affinity and antibacterial potency.

11β-HSD1 Inhibitor Development Within an Established Patent Landscape

Patent US20060199816 establishes aryl sulfonyl piperidines as a protected class of 11β-HSD1 inhibitors for metabolic disease applications [1]. The target compound's specific bis-sulfonyl substitution pattern has not been explicitly exemplified within this patent family, creating an opportunity for composition-of-matter innovation while operating within a mechanistically validated target space. Procurement for 11β-HSD1 screening and subsequent in vitro profiling can establish whether the target compound's unique substitution pattern confers selectivity advantages over the exemplified mono-sulfonyl piperidine 11β-HSD1 inhibitors, potentially supporting follow-on patent filings.

Quote Request

Request a Quote for 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.